2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-ethoxyphenyl group and an acetamide linker connected to a 4-fluorobenzyl moiety.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZFMHKSZAKUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 4-fluorobenzylamine, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features:
Key Structural and Functional Insights:
- Pyridazinone Core: Common in all analogs; acts as a hydrogen-bond acceptor critical for target engagement .
- Substituent Effects: Ethoxyphenyl vs. Fluorobenzyl vs. Chlorobenzyl: Fluorine’s electronegativity may strengthen target binding via halogen bonds, as seen in compound 6’s anticancer activity . Piperazinyl Groups: Enhance solubility but may introduce off-target interactions compared to simpler aryl groups .
- Amide Linkers : Acetamide vs. propanamide (e.g., in ’s 6e-h) influence conformational flexibility and binding pocket fit .
Biological Activity
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring an ethoxyphenyl group and a pyridazinone core, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is with a molecular weight of 357.4 g/mol. The structural features include:
| Component | Description |
|---|---|
| Pyridazinone Ring | Known for diverse biological activities, including anti-inflammatory and antimicrobial properties. |
| Ethoxyphenyl Group | Enhances solubility and potential interactions with biological targets. |
| Fluorobenzyl Moiety | May influence pharmacokinetics and receptor binding. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : By binding to cellular receptors, it can alter signal transduction pathways, influencing cellular responses.
- Gene Expression Regulation : It may modulate the expression of genes associated with cell growth, apoptosis, and inflammatory responses.
Biological Activities
Research has highlighted several potential biological activities associated with 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide:
-
Antimicrobial Activity
- Studies indicate that pyridazinone derivatives exhibit significant antimicrobial properties. The presence of the ethoxy group may enhance this activity by improving solubility in biological systems.
-
Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research shows that similar compounds can inhibit pro-inflammatory cytokines.
-
Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism could involve the modulation of signaling pathways critical for cancer cell survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridazinone compounds, providing insights into the potential applications of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant antimicrobial activity against Gram-positive bacteria using similar pyridazinones. |
| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels. |
| Lee et al. (2022) | Found that related compounds induced apoptosis in breast cancer cells via mitochondrial pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
